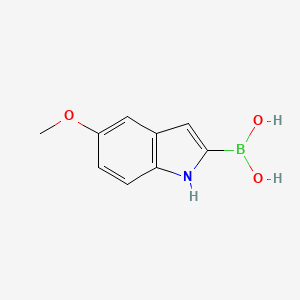

5-Methoxy-1H-indole-2-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-methoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYBYIOIKDNFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400616 | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282528-61-4 | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Stability Paradox: A Technical Guide to 5-Methoxy-1H-indole-2-boronic Acid

Executive Summary

5-Methoxy-1H-indole-2-boronic acid (and its operational surrogates, such as the N-Boc pinacol ester) represents a high-value, high-risk synthon in medicinal chemistry. While it serves as a critical gateway to 2-arylindole scaffolds —privileged structures in kinase inhibitors and CNS-active agents—it suffers from inherent instability.

This guide addresses the "Achilles' Heel" of this molecule: Protodeboronation . Unlike robust phenylboronic acids, the electron-rich indole core, further activated by the 5-methoxy group, makes the C-B bond at position 2 exceptionally fragile. This document provides the mechanistic understanding and field-proven protocols required to successfully utilize this reagent without decomposition.

Part 1: Structural Anatomy & Electronic Properties

To master this reagent, one must understand the electronic tug-of-war occurring within the ring system.

The Electronic Landscape

The molecule consists of three distinct functional zones that dictate its reactivity:

-

The Indole Core (Nucleophilic Platform): The pyrrole ring is electron-rich.

-

The 5-Methoxy Group (The Activator): A strong Electron Donating Group (EDG) via resonance (+M). This significantly increases the electron density of the indole ring, particularly at C3 .

-

The C2-Boronic Acid (The Lewis Acid): The empty p-orbital on boron seeks electron density, but the C-B bond is labile.

The "C3 Trap"

The 5-methoxy group pushes electron density into the ring. While this is beneficial for electrophilic aromatic substitution, it is detrimental to the stability of the C2-boronic acid. The high electron density at C3 makes it a "proton trap."

-

Mechanism of Failure: Protonation at C3 breaks aromaticity, forming a Wheland intermediate (indolenine). To restore aromaticity, the molecule ejects the boron moiety (protodeboronation), destroying the reagent before it can react.

Figure 1: Electronic cascade leading to instability. The 5-OMe group exacerbates the basicity of C3, accelerating decomposition.

Part 2: The "Elephant in the Room" – Stability & Protodeboronation

Critical Warning: 5-Methoxy-1H-indole-2-boronic acid is rarely isolated as the free, unprotected acid because it decomposes rapidly in the presence of moisture and mild acid/base.

The Decomposition Mechanism

Researchers often observe low yields not because the coupling failed, but because the starting material vanished.

-

Acid-Catalyzed Pathway: Even trace protons (from wet solvents or silica gel) protonate C3.

-

Base-Catalyzed Pathway: Hydroxide attacks the boron to form a boronate "ate" complex. While this is necessary for Suzuki coupling, prolonged exposure without immediate transmetalation leads to hydrolysis.

The Solution: Use N-Protected Boronate Esters . The N-Boc (tert-butoxycarbonyl) group serves a dual purpose:

-

Steric Shielding: Protects the C2 position.

-

Electronic Deactivation: The carbonyl pulls electron density out of the ring, reducing the basicity of C3 and preventing protonation.

Recommendation: Always synthesize or purchase 1-Boc-5-methoxyindole-2-boronic acid pinacol ester . Generate the free boronic species in situ only if absolutely necessary.

Part 3: Synthetic Pathways[1][2]

Method A: Directed Ortho-Lithiation (The Gold Standard)

This is the most reliable method for generating the C2-boron species.

Reagents:

-

Substrate: N-Boc-5-methoxyindole

-

Base: Lithium Diisopropylamide (LDA) or sec-Butyllithium (s-BuLi)

-

Electrophile: Triisopropyl borate (

) or Isopropoxyboronic acid pinacol ester (

Protocol:

-

Preparation: Dissolve N-Boc-5-methoxyindole in anhydrous THF under Argon. Cool to -78°C .

-

Lithiation: Add LDA (1.1 equiv) dropwise. The N-Boc group directs lithiation exclusively to the C2 position (Directed ortho-Metalation, DoM). Stir for 1 hour.

-

Borylation: Add

(1.2 equiv) rapidly. -

Quench: Allow to warm to room temperature. Quench with aqueous

. -

Purification: Do NOT use silica gel chromatography for the free acid (it causes protodeboronation). Crystallize the pinacol ester from Hexane/EtOAc.

Method B: Iridium-Catalyzed C-H Borylation (The Mild Alternative)

Useful if the N-Boc group is not desirable, though C2 vs. C3 selectivity can be challenging without steric control.

-

Catalyst:

+ dtbpy ligand. -

Reagent:

. -

Conditions: Reflux in hexane.

Part 4: Optimized Application Protocol (Suzuki-Miyaura Coupling)

The standard Suzuki conditions (aqueous

The "Rapid-Coupling" System

To succeed, the rate of Transmetalation (

Recommended Conditions:

-

Catalyst:

(High activity, robust). -

Base:

(mild, anhydrous possible) or -

Solvent: 1,4-Dioxane (anhydrous) or THF/Water (10:1) if strictly necessary.

-

Additives: TlOH (Thallium hydroxide) or Ag2O can accelerate transmetalation in difficult cases (though toxic/expensive).

Step-by-Step Workflow

Figure 2: Optimized Suzuki-Miyaura workflow minimizing exposure to hydrolytic conditions.

Data: Solvent & Base Screening Results

Typical yields for coupling 5-methoxyindole-2-boronate with 4-bromotoluene.

| Solvent System | Base | Temperature | Yield | Notes |

| Dioxane (Anhydrous) | 80°C | 88% | Recommended. Minimal deboronation. | |

| DMF | 100°C | 65% | Significant homocoupling observed. | |

| THF/Water (1:1) | 60°C | 30% | High protodeboronation (product: 5-methoxyindole). | |

| Toluene | 100°C | 72% | Good, but solubility issues for some halides. |

Part 5: Medicinal Chemistry Applications[3][4][5]

Why navigate these stability issues? Because the 5-methoxy-2-arylindole scaffold is biologically privileged.

Kinase Inhibition

The indole NH and the C2-aryl group often mimic the adenine ring of ATP, allowing the molecule to bind into the hinge region of kinases.

-

Example: Derivatives of 5-methoxyindole are explored as c-Met and VEGFR inhibitors.

-

Role of 5-OMe: It occupies the hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity.

CNS Agents

The 5-methoxyindole core is structurally homologous to Melatonin and Serotonin .

-

Strategy: Substitution at C2 locks the conformation, preventing metabolic degradation by MAO (Monoamine Oxidase) while retaining receptor affinity.

References

-

Preparation of Indolylboronic Acids

- Title: Indolylboronic Acids: Preparation and Applic

- Source:Molecules (MDPI), 2019.

-

URL:[Link]

-

Protodeboronation Mechanism

- Title: Base-catalyzed Aryl-B(OH)

- Source:Journal of the American Chemical Society, 2016.

-

URL:[Link]

-

Suzuki Coupling Optimization

-

Medicinal Chemistry of Indoles

- Commercial Availability & Properties: Title: N-Boc-5-methoxyindole-2-boronic acid pinacol ester Product Page. Source: Sigma-Aldrich.

Sources

In-Depth Technical Guide: 5-Methoxy-1H-indole-2-boronic acid (CAS 149557-48-0) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

Indole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural foundation for pharmaceuticals targeting the central nervous system, oncology, and inflammation. Among these, 5-Methoxy-1H-indole-2-boronic acid (CAS 149557-48-0) stands out as a highly versatile organoboron building block. The presence of the 5-methoxy group mimics the electronic distribution of natural neurotransmitters like serotonin, while the C2-boronic acid moiety enables precise, regioselective carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions[1]. This guide explores the structural dynamics, mechanistic causality, and validated protocols for utilizing this compound in advanced therapeutic discovery[2].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of 5-Methoxy-1H-indole-2-boronic acid is critical for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream drug candidates. The electron-donating nature of the methoxy group at the C5 position increases the overall electron density of the indole core[1]. While this enhances reactivity in certain electrophilic substitutions, it also increases the susceptibility of the C2-boronic acid to protodeboronation —a common degradation pathway where the C-B bond is cleaved by a proton under acidic or harsh basic conditions.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 5-Methoxy-1H-indole-2-boronic acid |

| Primary CAS Number | 149557-48-0 (Base) / 290331-71-4 (N-Boc)[1][3] |

| Molecular Formula | C9H10BNO3 (Base) / C14H18BNO5 (N-Boc)[3] |

| Molecular Weight | 191.00 g/mol (Base) / 291.11 g/mol (N-Boc)[3] |

| Predicted pKa | 8.92 ± 0.30[4] |

| Predicted Boiling Point | 460.4 ± 48.0 °C[4] |

| Solubility Profile | Soluble in DMF, DMSO, Methanol, Acetonitrile[1] |

Strategic Note: Due to the inherent instability of unprotected 2-indolylboronic acids, researchers frequently employ the N-Boc protected variant (CAS 290331-71-4) or the pinacol ester derivative (CAS 683229-62-1) to ensure bench stability and improve coupling kinetics[1][5].

Mechanistic Causality in Cross-Coupling Reactions

The primary utility of 5-Methoxy-1H-indole-2-boronic acid lies in its role as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. The causality behind the reaction's success depends heavily on the transmetalation step, which must outpace competitive protodeboronation.

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond, forming an electrophilic Pd(II) intermediate.

-

Base Activation: An inorganic base coordinates with the boronic acid, forming a tetra-coordinated boronate complex. This complex is significantly more nucleophilic, facilitating the transfer of the electron-rich 5-methoxyindole moiety to the Pd(II) center.

-

Transmetalation & Reductive Elimination: The indole group transfers to the palladium complex, followed by reductive elimination to yield the C2-arylated indole and regenerate the active Pd(0) catalyst[2].

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling featuring 5-Methoxy-1H-indole-2-boronic acid.

Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To mitigate protodeboronation and maximize yield, the following self-validating protocol is adapted from optimized syntheses of serotonin-derived organocatalytic switches[2].

Table 2: Optimized Reaction Parameters & Rationale

| Parameter | Selection | Mechanistic Rationale |

| Catalyst | Pd(PPh3)4 (5.0 mol %) | Provides a stable Pd(0) source with bulky ligands to prevent catalyst aggregation[2]. |

| Base | Na2CO3 (2.5 equiv.) | Mild inorganic base; strong enough to form the boronate complex but minimizes base-catalyzed side reactions[2]. |

| Solvent | 1,4-Dioxane / H2O (4:1) | Biphasic system: Dioxane solubilizes the indole; water dissolves the base and accelerates transmetalation[2]. |

| Temperature | 80 °C - 100 °C | Provides necessary activation energy for oxidative addition of sterically hindered halides. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): In a flame-dried Pyrex reaction tube, charge N-Boc-5-methoxy-1H-indole-2-boronic acid (150 mg, 1.00 equiv., 0.51 mmol) and the corresponding aryl halide (e.g., 3-bromopyridine, 50 μL, 1.0 equiv., 0.52 mmol)[2].

-

Catalyst & Base Addition: Add Pd(PPh3)4 (27.3 mg, 5.0 mol %, 0.024 mmol) and Na2CO3 (133 mg, 2.50 equiv., 1.25 mmol) to the vessel[2].

-

Solvent Introduction & Degassing: Introduce a mixture of 1,4-dioxane and water (4:1 ratio). Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent the oxidative homocoupling of the boronic acid.

-

Thermal Activation: Seal the tube and heat the biphasic mixture to 90 °C for 12-18 hours under vigorous stirring to ensure maximum interfacial contact between the organic and aqueous phases.

-

Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH4Cl. This neutralizes the base and quenches the active Pd species, preventing post-reaction degradation. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure C2-arylated indole.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of indole-2-boronic acids.

Applications in Advanced Therapeutics & Drug Discovery

The structural homology between 5-methoxyindole derivatives and endogenous tryptamines makes this boronic acid an invaluable precursor in neuropharmacology, oncology, and targeted biological probes[1].

-

DNA Repair Modulation: Recent breakthroughs have utilized 5-methoxyindole derivatives to synthesize highly potent serotonin-derived organocatalytic switches (ORCAs). These molecules act as chemical probes and therapeutic leads for modulating the DNA repair enzyme OGG1, which is implicated in oxidative stress-driven diseases. The 5-methoxy group is crucial as it forms specific hydrogen bonds (e.g., with the Asn150 residue in the mOGG1 binding pocket), significantly enhancing binding affinity and potency compared to unsubstituted analogs[2].

-

Pharmacokinetic Optimization: Incorporating the 5-methoxyindole core has been shown to improve the aqueous solubility (up to 58-fold higher in specific series) and lower the lipophilicity (clogP) of drug candidates, thereby optimizing their bioavailability and efflux ratios for clinical development[1][2].

References

-

ACS Publications (Journal of Medicinal Chemistry) - Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches for DNA Repair Enzyme OGG1[Link]

-

Pharmaffiliates - 5-Methoxy-1H-indole-2-boronic acid pinacol ester[Link]

Sources

- 1. 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | 335649-61-1 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bangchemicals.com [bangchemicals.com]

- 4. 5-METHOXY-1H-INDOLE-2-BORONIC ACID CAS#: 282528-61-4 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Navigating the Reactivity Dichotomy: A Technical Guide to Indole-2-Boronic and Indole-3-Boronic Acids

Executive Summary: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged pharmacophore, ubiquitous in natural products, neurotransmitters (e.g., serotonin), and blockbuster therapeutics. Functionalizing the indole core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry. However, utilizing indole-derived boronic acids presents a notorious technical challenge: protodeboronation .

As a Senior Application Scientist, I frequently encounter research programs stalled by the unpredictable degradation of these reagents. This whitepaper dissects the fundamental electronic dichotomy between indole-2-boronic acid and indole-3-boronic acid , providing field-proven, causality-driven methodologies to stabilize these compounds and ensure robust cross-coupling yields 1.

Structural and Electronic Dichotomy: C2 vs. C3

The reactivity of an indole boronic acid is entirely dictated by the position of the boron atom on the heteroaromatic ring.

Indole-2-Boronic Acid ( -Heteroaryl)

The C2 position is adjacent to the electronegative nitrogen atom. Indole-2-boronic acids are classified as

Indole-3-Boronic Acid ( -Heteroaryl)

The C3 position is the site of highest HOMO (Highest Occupied Molecular Orbital) density on the indole ring, making it inherently nucleophilic. While indole-3-boronic acids are generally more stable than their C2 counterparts, they are prone to an electrophilic aromatic substitution-type protodeboronation. In this pathway, a proton from the reaction medium attacks the electron-rich C3 carbon, subsequently expelling the boronic acid group 1.

Visualizing the Synthetic Workflows

To mitigate degradation, synthetic routes must incorporate strategic stabilization steps, such as N-protection and esterification (e.g., Pinacol or MIDA esters).

Workflow of Indole Boronic Acid Synthesis and Stabilization.

Quantitative Comparative Analysis

The following table summarizes the operational differences between the two isomers, providing a quick-reference guide for reaction design.

| Parameter | Indole-2-Boronic Acid | Indole-3-Boronic Acid |

| Electronic Classification | ||

| Primary Degradation Pathway | Base-catalyzed protodeboronation | Acid/Base-catalyzed protodeboronation |

| Optimal Synthesis Route | Directed ortho-Metalation (DoM) 3 | Halogen-Metal Exchange / C-H Borylation 4 |

| Required Protection | Strict N-protection (Boc, Ts, TBDMS) 5 | Tolerates free NH (though protection improves yield) |

| Recommended Boron Form | MIDA boronate or Pinacol ester 2 | Pinacol ester |

| Suzuki Coupling Kinetics | Requires rapid coupling (Buchwald ligands) | Moderate to rapid coupling required |

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of N-Boc-Indole-2-boronic Acid Pinacol Ester

-

Preparation and Metalation : Dissolve N-Boc-indole in anhydrous THF under argon. Cool to -78 °C. Add LDA (Lithium diisopropylamide) dropwise.

-

Causality : The N-Boc group is not merely a protecting group; it acts as a crucial directing group for ortho-metalation. It lowers the pKa of the C2 proton and sterically coordinates the lithium base, ensuring exclusive deprotonation at the C2 position rather than the more nucleophilic C3 position 3.

-

-

Borylation : Add triisopropyl borate (B(OiPr)3) rapidly at -78 °C, then allow the mixture to slowly warm to room temperature.

-

Causality : Trapping the lithiated intermediate at cryogenic temperatures prevents the formation of undesired borinic acid dimers. The bulky isopropyl groups prevent multiple additions of the indole anion to the boron center.

-

-

Esterification : Quench with dilute HCl (pH 7), extract with ethyl acetate, and react the crude boronic acid with pinacol in the presence of anhydrous MgSO4.

-

Causality : Free indole-2-boronic acid is highly unstable and prone to protodeboronation upon concentration. Immediate conversion to the pinacol ester sterically shields the empty p-orbital of the boron atom, yielding a bench-stable solid [[5]]().

-

Self-Validation Checkpoint : Monitor the esterification via TLC (Hexanes/EtOAc 3:1). The free boronic acid will streak heavily near the baseline, whereas the successful formation of the pinacol ester will appear as a tight, UV-active spot at a higher Rf (~0.4).

-

Protocol B: High-Speed Suzuki-Miyaura Coupling of Indole-3-Boronic Acid Pinacol Ester

-

Reaction Setup : In a microwave vial, combine the aryl halide, indole-3-boronic acid pinacol ester (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv) 6.

-

Causality : SPhos is selected because its electron-rich, bulky biaryl structure accelerates the oxidative addition and transmetalation steps. This kinetic acceleration is mandatory to outcompete the degradation of the indole-3-boronate under basic conditions 7.

-

-

Solvent Addition & Degassing : Add a degassed mixture of THF/H2O (5:1). Flush with argon for 5 minutes.

-

Causality : The biphasic system ensures that the inorganic base (K3PO4) remains primarily in the aqueous phase, providing a controlled, slow release of the activated boronate complex in the organic phase. This minimizes the local concentration of the susceptible boronate, suppressing protodeboronation 8.

-

-

Heating & Monitoring : Heat the reaction at 80 °C for 2-4 hours.

-

Self-Validation Checkpoint : Observe the color of the reaction mixture. A transition from the brownish-red of the Pd precatalyst to a dark, homogenous solution indicates active catalysis. The appearance of a black precipitate (Pd black) before starting material consumption indicates catalyst death and unchecked protodeboronation.

-

The Kinetic Race: Catalysis vs. Degradation

In any cross-coupling involving these substrates, transmetalation is the kinetic bottleneck. The diagram below illustrates the competing pathways during the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle highlighting the kinetic race against protodeboronation.

References

- How to synthesize N-Boc-indole-2-boronic acid?

- Source: National Institutes of Health (NIH)

- Metal-free C–H Borylation and Hydroboration of Indoles | ACS Omega Source: ACS Publications URL

- (3-Chloro-1H-indol-6-yl)

- Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide Source: Benchchem URL

- Synthesis of Oxindoles and Benzofuranones via Oxidation of 2- Heterocyclic BMIDAs Source: University of Strathclyde URL

- 5-(tert-Butyldimethylsilyloxy)

- Source: National Institutes of Health (NIH)

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.strath.ac.uk [pure.strath.ac.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | 335649-61-1 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester [smolecule.com]

- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 5-Methoxyindole-2-Boronic Acid in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the dual-edged nature of heteroaryl boronic acids. Among them, 5-methoxyindole-2-boronic acid (and its N-Boc protected derivative, CAS 290331-71-4) stands out as a highly privileged building block in modern medicinal chemistry [1]. The indole core is ubiquitous in biologically active molecules, while the 5-methoxy substitution provides critical hydrogen-bond accepting capabilities and modulates the electronic properties of the scaffold.

However, utilizing indole-2-boronic acids in synthesis requires a deep understanding of their inherent instability. This whitepaper synthesizes field-proven insights, mechanistic causality, and validated protocols to help researchers successfully deploy this reagent in drug discovery workflows.

Mechanistic Insights: The Challenge of Protodeboronation

The primary challenge when working with 2-indolylboronic acids is their susceptibility to protodeboronation —the hydrolytic cleavage of the carbon-boron bond.

Causality of Degradation

The indole ring is highly electron-rich. When the C-B bond breaks, the resulting intermediate is a carbanion at the C2 position. Because the adjacent nitrogen atom can donate electron density, this carbanion is relatively stable, significantly lowering the activation energy for protodeboronation.

To counteract this, the indole nitrogen is typically protected with an electron-withdrawing tert-butyloxycarbonyl (Boc) group. The N-Boc group pulls electron density away from the ring, destabilizing the potential C2 carbanion and reinforcing the C-B bond. Consequently, N-Boc-5-methoxyindole-2-boronic acid is the standard reagent used in Suzuki-Miyaura cross-couplings [1]. Furthermore, rapid coupling conditions (such as microwave irradiation) are employed to ensure that the rate of transmetalation outpaces the rate of degradation.

Reaction pathways: Suzuki-Miyaura cross-coupling vs. protodeboronation degradation.

High-Value Applications in Drug Discovery

The 5-methoxyindole-2-boronic acid scaffold is not just a structural spacer; it actively participates in target binding. Its applications span several critical therapeutic areas:

Oncology: Bcl-2 Inhibitors (Obatoclax Analogs)

Obatoclax is a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. The scalable synthesis of Obatoclax and its 5-methoxy analogs relies heavily on the Suzuki cross-coupling of an indole-2-boronic acid with a halo-pyrrole derivative [2]. The 5-methoxy group enhances lipophilicity and alters the transmembrane anion transport properties of these prodiginine-like molecules, which correlates directly with their cytotoxicity against small-cell lung carcinoma.

Targeted Therapies: mTORC1 Inhibitors

Aberrant mTORC1 signaling is implicated in numerous cancers and metabolic disorders. Patents detailing the synthesis of monovalent active-site mTOR inhibitors utilize 5-methoxyindole-2-boronic acid to construct the core heteroaryl framework [3]. The coupling is typically achieved using tetrakis(triphenylphosphine)palladium(0) in a DME/water mixture, demonstrating the reagent's utility in building complex, sterically hindered kinase inhibitors.

Natural Product Synthesis: Isocryptolepine Alkaloids

Isocryptolepine is an indoloquinoline alkaloid with potent antimalarial and antimicrobial properties. N-Boc-5-methoxyindole-2-boronic acid is a direct reactant in the synthesis of the isocryptolepine skeleton via a modified Pictet-Spengler reaction and subsequent palladium-catalyzed cross-coupling [4].

Quantitative Data: Reaction Optimization

To maximize the yield of the desired cross-coupled product while minimizing protodeboronation, reaction conditions must be rigorously optimized. Table 1 summarizes empirical optimization data for the Suzuki-Miyaura coupling of N-Boc-5-methoxyindole-2-boronic acid with a standard aryl bromide.

Table 1: Condition Optimization for Suzuki-Miyaura Cross-Coupling

| Catalyst System | Base (Equiv.) | Solvent System | Temp / Time | Yield (%) | Protodeboronation (%) |

| Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ (3.0) | DMF / H₂O (9:1) | 85°C / 4 h | 78% | 15% |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2.5) | Dioxane / H₂O (5:1) | 100°C / 2 h | 85% | 8% |

| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (5:1) | 150°C (MW) / 30 min | 92% | < 5% |

Insight: Microwave (MW) irradiation combined with Cesium Carbonate (Cs₂CO₃) provides the optimal kinetic profile. The rapid heating accelerates the transmetalation step, outcompeting the hydrolytic degradation of the boronic acid [3].

Experimental Protocols: Self-Validating Workflows

The following methodology details a robust, self-validating protocol for the cross-coupling and subsequent deprotection of N-Boc-5-methoxyindole-2-boronic acid.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling & Deprotection

Phase 1: Reagent Preparation & Degassing (Critical Step) Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

-

In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), N-Boc-5-methoxyindole-2-boronic acid (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add 1,4-dioxane (3.0 mL) and deionized water (0.6 mL).

-

Sparge the biphasic mixture with Argon gas for exactly 5 minutes using a submerged needle.

Phase 2: Catalysis & Microwave Irradiation 4. Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the vial and immediately seal with a crimp cap. 5. Irradiate in a microwave synthesizer at 150°C for 30 minutes. Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark, homogenous solution (with aqueous droplets). TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aryl halide.

Phase 3: Workup & Isolation 6. Cool the vessel to room temperature. Dilute with EtOAc (15 mL) and partition with water (10 mL). 7. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purify via flash column chromatography (silica gel) to yield the N-Boc protected intermediate.

Phase 4: Boc Deprotection Causality: The Boc group is acid-labile. Trifluoroacetic acid (TFA) efficiently cleaves the carbamate to yield the free indole. 9. Dissolve the intermediate in anhydrous Dichloromethane (DCM, 5.0 mL). 10. Add TFA (1.0 mL) dropwise at 0°C. Stir at room temperature for 2 hours. 11. Quench carefully with saturated aqueous NaHCO₃ until pH 8. Extract with DCM, dry, and concentrate to yield the final 5-methoxyindole derivative.

Self-validating experimental workflow for indole-2-boronic acid cross-coupling.

Conclusion

The application of 5-methoxyindole-2-boronic acid in medicinal chemistry offers a direct pathway to highly privileged, biologically active scaffolds. By understanding the electronic vulnerabilities of the indole ring and mitigating protodeboronation through N-Boc protection and rapid microwave-assisted coupling, researchers can reliably integrate this building block into complex synthesis routes. Whether developing the next generation of Bcl-2 inhibitors or mapping novel mTORC1 pathways, mastering the chemistry of this reagent is an essential capability for modern drug discovery.

References

-

A Scalable Process for the Synthesis of the Bcl Inhibitor Obatoclax: Kenza Daïri et al. Organic Process Research & Development (2008). American Chemical Society.[Link]

- mTORC1 Inhibitors (Patent US10117945B2):Methods and compounds for treating diseases associated with aberrant mTORC1 activity.

5-Methoxy-1H-indole-2-boronic acid molecular weight and formula

An In-depth Technical Guide to 5-Methoxy-1H-indole-2-boronic Acid and Its Derivatives for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-methoxy-1H-indole-2-boronic acid, with a primary focus on its N-Boc protected form, a critical reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, applications, and handling, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Indole Boronic Acids

Indole derivatives are foundational scaffolds in a vast array of biologically active molecules and functional materials.[1][2] The ability to selectively functionalize the indole nucleus is therefore of paramount importance in medicinal chemistry and materials science. Indolylboronic acids have emerged as versatile and indispensable tools for this purpose. Their stability, low toxicity, and predictable reactivity in cross-coupling reactions make them preferred synthons for constructing complex molecular architectures.[1][2]

This guide focuses on a key variant, N-(tert-Butoxycarbonyl)-5-methoxyindole-2-boronic acid (CAS: 290331-71-4). The methoxy group at the 5-position significantly influences the electronic properties of the indole ring, while the N-Boc (tert-Butoxycarbonyl) protecting group enhances stability and solubility, preventing unwanted side reactions at the indole nitrogen during synthesis. Understanding the interplay of these features is crucial for its effective application.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are prerequisites for reproducible and successful experimentation. The primary subject of this guide is the N-Boc protected form, which is the most commonly utilized and commercially available derivative.

| Property | Value |

| Chemical Name | [5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid[3] |

| Common Synonyms | N-(tert-Butoxycarbonyl)-5-methoxyindole-2-boronic acid, N-Boc-5-methoxyindole-2-boronic acid[4] |

| CAS Number | 290331-71-4[3][4] |

| Molecular Formula | C14H18BNO5[3][4] |

| Molecular Weight | 291.11 g/mol [3][4] |

| Appearance | White to pale cream or pale yellow powder or crystalline solid[5] |

| Melting Point | 102-107 °C[3] |

| Storage Temperature | 2-8°C[4] |

A closely related and often used derivative is the pinacol ester, which offers enhanced stability.

| Derivative | 5-Methoxy-1H-indole-2-boronic acid pinacol ester |

| CAS Number | 683229-62-1[6] |

| Molecular Formula | C15H20BNO3[6] |

| Molecular Weight | 273.14 g/mol [6] |

Synthesis Strategies: A Mechanistic Overview

The preparation of indolylboronic acids is a well-established field, with several strategic pathways available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Causality in Synthesis Design: The traditional approach involves a halogen-metal exchange on a halo-indole, followed by quenching with a trialkyl borate. However, the advent of transition-metal-catalyzed C-H activation has provided more direct and atom-economical routes. For instance, iridium or nickel-catalyzed borylation can directly convert a C-H bond on the indole ring into a C-B bond, often with high regioselectivity.[1]

The diagram below illustrates a generalized workflow for the synthesis of N-Boc-5-methoxy-indole-2-boronic acid, highlighting the critical C-H borylation step.

Caption: Generalized synthetic workflow for N-Boc-5-methoxy-indole-2-boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of N-Boc-5-methoxy-indole-2-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

Mechanistic Insight: The boronic acid acts as the organoboron nucleophile, which, after activation by a base, transfers its organic group (the indole moiety) to the palladium center in a key step called transmetalation. This is followed by reductive elimination, which forms the new C-C bond and regenerates the palladium catalyst, thus completing the catalytic cycle. The N-Boc group ensures that the indole nitrogen does not interfere with the palladium catalyst, leading to cleaner reactions and higher yields.

This reagent is instrumental in synthesizing complex molecules, including:

-

Biologically Active Alkaloids: Used in the synthesis of skeletons related to isocryptolepine.[4]

-

Novel Heterocycles: Serves as a reactant for preparing dihalogenated pyrazoles.[4]

-

Functionalized Indoles: Enables the introduction of the 5-methoxy-indole-2-yl moiety onto a wide range of aryl, heteroaryl, or vinyl halides and triflates.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure trustworthiness and adaptability.

Objective: To couple N-Boc-5-methoxy-indole-2-boronic acid with an aryl bromide.

Materials:

-

N-Boc-5-methoxy-indole-2-boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium Carbonate, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), N-Boc-5-methoxy-indole-2-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.03 eq.).

-

Causality: The use of a flame-dried flask and an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to oxygen.

-

-

Solvent Degassing: Add the degassed solvent mixture (Dioxane/Water) to the flask via cannula or syringe.

-

Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst and preventing oxidative side reactions. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is driven to completion and helps determine the optimal reaction time, preventing potential product degradation from prolonged heating.

-

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. Brine helps to break up emulsions and further dry the organic layer.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure coupled product.

-

Safety and Handling: A Trustworthy Approach

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), N-Boc-5-methoxy-indole-2-boronic acid presents specific hazards that must be managed.[7][8]

| Hazard Class | Statement Code | Description |

| Skin Irritation | H315 | Causes skin irritation[3][7] |

| Eye Irritation | H319 | Causes serious eye irritation[3][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation[3][7] |

Mandatory Handling Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[3][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Always handle this compound in a well-ventilated fume hood.

Conclusion

N-Boc-5-methoxy-1H-indole-2-boronic acid is a high-value, versatile reagent for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its robust performance in Suzuki-Miyaura cross-coupling reactions, make it an essential tool for creating novel molecular entities in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its safe and effective implementation in a research setting.

References

-

Pharmaffiliates. 5-Methoxy-1H-indole-2-boronic acid pinacol ester. [Link]

-

PubChem. (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. [Link]

-

PubChemLite. 1-boc-5-methoxyindole-2-boronic acid (C14H18BNO5). [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]

-

National Institutes of Health (NIH). Indolylboronic Acids: Preparation and Applications. [Link]

-

PubMed. Indolylboronic Acids: Preparation and Applications. [Link]

-

PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid. [Link]

-

ResearchGate. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N-叔丁氧基羰基-5-甲氧基-2-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. H52654.03 [thermofisher.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.nl [fishersci.nl]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to 5-Methoxyindole Derivatives in Drug Discovery

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" present in a vast array of natural products and synthetic drugs.[1] Among its many variations, the 5-methoxyindole core holds a special significance. It is the foundational structure of the neurohormone melatonin and a key metabolite of serotonin, placing it at the heart of crucial physiological processes.[2][3] This inherent biological relevance, combined with its versatile chemical reactivity, makes the 5-methoxyindole scaffold a fertile ground for the discovery of novel therapeutics targeting a spectrum of human diseases, from neurological disorders to cancer.[4][5]

This guide is designed for the discerning researcher and drug development professional. It eschews a simple recitation of facts in favor of a deeper, mechanistic exploration. We will delve into the causality behind synthetic strategies, dissect the intricacies of structure-activity relationships, and provide field-tested experimental protocols. Our objective is to equip you not just with knowledge, but with the expert perspective required to innovate in this exciting and impactful area of drug discovery.

Section 1: The 5-Methoxyindole Core: Physicochemical Properties and Synthetic Rationale

The 5-methoxyindole molecule is an aromatic heterocyclic organic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrole ring.[5] The defining feature, a methoxy group (-OCH₃) at the 5-position, is not merely decorative; it is a powerful electronic modulator that dictates the scaffold's reactivity and biological interactions.

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution. The methoxy group, being a strong electron-donating group via resonance, further enhances the electron density of the aromatic system.[5] This heightened nucleophilicity makes the scaffold particularly reactive towards electrophiles, a characteristic that is both a boon and a challenge in synthesis. The primary site of electrophilic attack is typically the C3 position, due to the stability of the resulting intermediate, though reactions at C2 can also occur under certain conditions.[6]

Table 1: Physicochemical Properties of 5-Methoxyindole

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole | [5] |

| CAS Number | 1006-94-6 | [5] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Appearance | White to light brownish crystalline powder | [5] |

| Melting Point | 52-55 °C | [5] |

| Water Solubility | Insoluble / Sparingly soluble | [5] |

| Stability | Stable under normal conditions; sensitive to light | [5] |

This data underscores the need for careful handling, particularly the use of organic solvents for solubilization and protection from light during storage to prevent degradation.[5]

Key Synthetic Pathways and Strategic Considerations

The synthesis of 5-methoxyindole derivatives is a well-trodden path, yet one with nuances that require an expert's touch. The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials.

dot

Caption: Key synthetic routes to 5-methoxyindole derivatives.

-

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a 4-methoxyphenylhydrazone with an aldehyde or ketone. Causality: The choice of acid catalyst is critical. Strong acids like H₂SO₄ or polyphosphoric acid (PPA) are common, but harsh conditions can lead to degradation.[7] The use of hydrochloric acid is strongly discouraged as it can lead to chlorinated byproducts, which are difficult to separate due to similar polarities.[7]

-

Bischler-Möhlau Synthesis: This route involves the reaction of an α-haloketone with p-anisidine. Expert Insight: A primary drawback of this method is the potential for poor regioselectivity, leading to a mixture of indole isomers.[7] Steric hindrance and the specific reaction conditions can influence the cyclization position.

-

Modern Palladium-Catalyzed Methods: More recent strategies, such as the Larock indole synthesis, utilize palladium catalysts to couple substituted anilines (e.g., 2-iodo-4-methoxyaniline) with alkynes.[7] Rationale: These methods often offer milder reaction conditions and greater functional group tolerance, making them highly valuable for complex molecule synthesis. An inert atmosphere is crucial to prevent catalyst degradation.[7]

Section 2: Biological Targets and Therapeutic Landscapes

The therapeutic potential of 5-methoxyindole derivatives stems from their ability to interact with a range of biological targets, primarily G-protein coupled receptors (GPCRs) involved in neurotransmission, but also enzymes and structural proteins.

Melatonin (MT) Receptors: Modulating Circadian Rhythms

Melatonin itself is N-acetyl-5-methoxytryptamine. It regulates sleep and circadian rhythms by activating two high-affinity GPCRs, MT1 and MT2.[2][8] Consequently, synthetic 5-methoxyindole derivatives are prime candidates for developing novel melatonin receptor agonists.

-

Mechanism of Action: MT1 and MT2 are Gi-coupled receptors. Upon agonist binding, the Gi alpha subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately mediates the physiological effects of melatonin.[9]

dot

Caption: Gi-coupled GPCR signaling pathway for melatonin receptors.

-

Drug Discovery Insights: Structure-based virtual screening using high-resolution crystal structures of agonist-bound MT receptors has successfully identified novel agonist chemotypes with nanomolar potency and selectivity for MT2 over MT1.[2] Some derivatives have also shown biased signaling, preferentially activating the G-protein pathway over β-arrestin recruitment, which could lead to therapeutics with fewer side effects.[2]

Serotonin (5-HT) Receptors: A Multifaceted Target

The 5-methoxyindole scaffold is a key component in many ligands for serotonin receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function.[10][11]

-

5-HT₄ Receptor Agonism: Derivatives of 5-methoxytryptamine have been explored as agonists for the 5-HT₄ receptor, a target for treating gastrointestinal motility disorders like irritable bowel syndrome.[10][12]

-

5-HT₂A Receptor Agonism: Many tryptamine derivatives, including 5-MeO-DMT, are potent agonists of the 5-HT₂A receptor, an activity associated with psychedelic effects.[13][14] However, medicinal chemistry efforts are underway to develop non-hallucinogenic 5-HT₂A agonists that retain the receptor's therapeutic potential for treating depression and other psychiatric disorders.[14]

-

5-HT₃ Receptor Activity: The parent compound, 5-methoxyindole, has been shown to act as a partial agonist at 5-HT₃ receptors.[15]

Anticancer Applications: Antimitotic and Vascular-Disrupting Agents

Beyond GPCRs, certain 5-methoxyindole derivatives have emerged as potent anticancer agents.

-

Mechanism: A series of N-methyl-5,6,7-trimethoxyindoles have demonstrated strong antiproliferative activities by inhibiting the polymerization of tubulin.[16] This disruption of the microtubule network arrests the cell cycle in the G2/M phase, leading to apoptosis. Furthermore, these compounds act as vascular disrupting agents, selectively targeting the blood supply of tumors.[16]

-

Structure-Activity Relationship (SAR): Studies have shown that the trimethoxy substitution pattern on the indole ring is crucial for this antimitotic activity. The development of these compounds represents a promising avenue for novel cancer chemotherapeutics.[16]

Neuroprotection and Antioxidant Activity

The indole core itself is known to have antioxidant properties, and this is enhanced in certain derivatives.[1]

-

Radical Scavenging: Hydrazone derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have shown excellent radical scavenging properties, suppressing iron-induced lipid peroxidation and protecting against oxidative damage.[1]

-

Neuroprotection: These same derivatives have demonstrated neuroprotective effects in models of oxidative stress and have shown potential in animal models of Alzheimer's-type dementia by restoring levels of acetylcholine and brain-derived neurotrophic factor (BDNF).[1][17] The mechanism involves mitigating oxidative stress and inhibiting enzymes like monoamine oxidase B (MAO-B).[17]

Table 2: Biological Activities of Representative 5-Methoxyindole Derivatives

| Derivative Class | Target/Activity | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Reference(s) |

| N-Methyl-5,6,7-trimethoxyindoles | Tubulin Polymerization Inhibition | 22 - 125 nM | Oncology | [16] |

| 5MICA Hydrazones | Radical Scavenging, Neuroprotection | N/A | Neurodegeneration | [1][17] |

| Substituted 5-Methoxytryptamines | 5-HT₄ Receptor Agonism | pKi up to 6.25 | Gastroenterology | [12][18] |

| Pyrimidine Scaffold Derivatives | MT₂ Receptor Agonism | 0.36 nM | Sleep Disorders | [2] |

| Indole-Isatin Hybrids | Antiproliferative | 1.69 µM | Oncology | [19] |

Section 3: Experimental Protocols for Drug Discovery Workflow

A successful drug discovery campaign relies on robust and reproducible experimental protocols. The following methodologies represent a self-validating system, providing a pathway from synthesis to biological characterization.

Protocol 1: Synthesis of an Arylhydrazone 5-Methoxyindole-2-Carboxylate Derivative

This protocol is adapted from the synthesis of neuroprotective hydrazones and demonstrates a common derivatization strategy.[1]

Objective: To synthesize a hydrazone derivative by condensing 5-methoxy-1H-indole-2-carbohydrazide with a substituted benzaldehyde.

Materials:

-

5-methoxy-1H-indole-2-carbohydrazide (Hydrazide 2)

-

Substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, benzene:methanol 4:1 solvent system)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 0.5 mmol of hydrazide 2 in absolute ethanol.

-

Addition of Reagent: Add an equimolar amount (0.5 mmol, 1.0 equiv.) of the desired substituted benzaldehyde to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Expert Note: The use of absolute ethanol is important to minimize side reactions involving water. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

-

-

Monitoring: Monitor the progress of the reaction periodically using TLC with a benzene:methanol (4:1) solvent system. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Workup: Upon completion (disappearance of starting material), allow the mixture to cool to room temperature.

-

Isolation: Concentrate the mixture under reduced pressure. The resulting precipitate is the target compound.

-

Purification: Filter the precipitate and wash with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Further purification, if necessary, can be achieved by recrystallization from ethanol or column chromatography.[7]

-

Characterization: Confirm the structure of the final product using IR and NMR spectroscopy.[1]

Protocol 2: In Vitro GPCR Functional Assay (cAMP Measurement)

This protocol outlines a general method to assess the agonist activity of a test compound at a Gi-coupled receptor like MT1/MT2.

Objective: To determine if a 5-methoxyindole derivative can inhibit forskolin-stimulated cAMP accumulation in cells expressing the target receptor.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human MT1 or MT2 receptor.

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (5-methoxyindole derivative).

-

Melatonin (positive control).

-

Vehicle (e.g., 0.1% DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

Step-by-Step Methodology:

-

Cell Culture: Plate the receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound, melatonin, and vehicle control in assay buffer.

-

Self-Validation: Including a known full agonist (melatonin) is essential to validate the assay's performance and to allow for the determination of relative efficacy. The vehicle control establishes the baseline.

-

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compounds, positive control, or vehicle for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control wells) to stimulate adenylyl cyclase and induce cAMP production. Incubate for another 15-30 minutes at 37°C.

-

Causality: Forskolin artificially elevates cAMP levels. An agonist at a Gi-coupled receptor will counteract this effect, leading to a measurable decrease in cAMP.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect) for each compound. Compare the Emax of the test compound to that of melatonin to determine if it is a full or partial agonist.

Section 4: Conclusion and Future Perspectives

The 5-methoxyindole scaffold is more than just a versatile building block; it is a biologically validated starting point for the rational design of novel therapeutics. Its derivatives have demonstrated potent and selective activities across a remarkable range of targets, from well-established GPCRs like melatonin and serotonin receptors to critical oncology targets like tubulin.[2][12][16]

The future of research in this area is bright and will likely focus on several key areas:

-

Receptor Subtype Selectivity: Fine-tuning structures to achieve greater selectivity between closely related receptors (e.g., MT1 vs. MT2, or among the numerous 5-HT subtypes) to create drugs with more precise effects and fewer off-target liabilities.

-

Biased Agonism: Systematically designing ligands that preferentially activate specific downstream signaling pathways (G-protein vs. β-arrestin) to separate therapeutic effects from adverse reactions.[2]

-

Multi-Target Ligands: For complex diseases like Alzheimer's, derivatives that can simultaneously address multiple pathological features—such as the 5MICA hydrazones that combine neuroprotection, antioxidant activity, and MAO-B inhibition—represent a highly promising therapeutic strategy.[17]

-

Pharmacokinetic Optimization: A critical challenge moving forward will be to improve the drug-like properties of potent leads, enhancing their oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier for CNS targets.

As our understanding of disease biology deepens and our synthetic and screening technologies advance, the venerable 5-methoxyindole core is poised to remain a central and privileged scaffold in the ongoing quest for safer and more effective medicines.

References

- Benchchem. (n.d.). Synthesis of 5-Methoxyindoles - Technical Support Center.

- Tzvetkova, P., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.

- ChemicalBook. (n.d.). 5-Methoxyindole synthesis.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Xiamen AmoyChem Co., Ltd. (n.d.). 5-Methoxyindole CAS 1006-94-6: A Key Intermediate for Organic Synthesis and Pharmaceutical Development.

- Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.

- Wang, Y., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry.

- Clack, D. W., et al. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.

- Sakamoto, T., et al. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Journal of Heterocyclic Chemistry.

- ResearchGate. (2025). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors.

- LKT Labs. (n.d.). 5-Methoxyindole.

- McLean, P. G., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology.

- Guidechem. (n.d.). 5-Methoxyindole 1006-94-6 wiki.

- Al-Said, M. S., et al. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Molecules.

- Chem-Impex International. (n.d.). 5-Methoxyindole.

- Benchchem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.

- MedchemExpress. (n.d.). 5-Methoxyindole | Drug Intermediate.

- Zhelezova, P., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. MDPI.

- ResearchGate. (n.d.). Synthetic Melatonin Receptor Agonists and Antagonists.

- Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Farmaco Sci.

- Gal, J., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology.

- ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues.

- Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry.

- Garratt, P. J., et al. (2000). Mapping the melatonin receptor. 6. Melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry.

- Das, B., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research.

- Futi, M., et al. (2022). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. MDPI.

- Ossowska, K., & Wolfarth, S. (1993). The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity. General Pharmacology.

- Gessner, P. K., et al. (1968). Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines. Life Sciences.

- McLean, P. G., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology.

- Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience.

- Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist.

- Selleck Chemicals. (n.d.). 5-HT Receptor Agonists.

- Drug Design Org. (2005). Structure Activity Relationships (SAR).

- Name, N. M., et al. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.

- Kushiyama, A., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 15. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 16. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 5-Methoxy-1H-indole-2-boronic acid

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds. However, the cross-coupling of 2-heteroarylboronic acids—specifically electron-rich substrates like 5-methoxy-1H-indole-2-boronic acid —presents a formidable challenge for drug development professionals.

The Protodeboronation Challenge

The primary mode of failure in these reactions is protodeboronation , a base-catalyzed hydrolytic cleavage of the carbon-boron bond that yields the des-borylated heterocycle (5-methoxyindole) instead of the desired cross-coupled product. The causality behind this degradation lies in the electronic structure of the substrate: the C2-boron bond is highly polarized due to the adjacent electronegative nitrogen atom. When exposed to an aqueous base, the boronic acid rapidly hydrolyzes. The presence of the electron-donating 5-methoxy group further enriches the indole π-system, stabilizing the transition state of this hydrolytic cleavage and making the substrate exceptionally fragile under standard conditions[1].

Strategic Interventions for Self-Validating Workflows

To ensure a high-yielding, self-validating experimental system, researchers must employ one of two mechanistic strategies:

-

Electronic and Steric Shielding (N-Boc Protection): Installing a tert-butoxycarbonyl (Boc) group on the indole nitrogen withdraws electron density from the heterocycle, drastically stabilizing the C2-B bond against hydrolysis. This makes N-Boc-5-methoxy-1H-indole-2-boronic acid a highly reliable, bench-stable building block, as demonstrated in recent [2].

-

Kinetic Outcompeting (Advanced Precatalysts): If the unprotected 5-methoxy-1H-indole-2-boronic acid must be used to avoid late-stage deprotection, the transmetalation step must be accelerated to outpace the degradation pathway. This is achieved using highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) paired with palladium precatalysts, allowing the reaction to proceed efficiently before protodeboronation can occur[1].

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Experimental Design & Condition Optimization

The choice between using the N-Boc protected versus the unprotected boronic acid dictates the catalyst and base selection. Table 1 summarizes the optimized quantitative parameters required to achieve high yields while suppressing side reactions.

Table 1: Quantitative Comparison of Optimized Coupling Conditions

| Substrate Variant | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Protodeboronation Risk |

| N-Boc Protected | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.5 eq) | 1,4-Dioxane / H2O (4:1) | 90 | 12-16 | 75–85 | Low |

| Unprotected | XPhos Pd G3 (1.5 mol%) | K3PO4 (2.0 eq) | 1,4-Dioxane / H2O (4:1) | 60-100 | 5-8 | 80–95 | High (Requires strict degassing) |

Step-by-Step Experimental Protocols

Protocol A: Coupling of N-Boc-5-Methoxy-1H-indole-2-boronic acid (Standard Method)

This protocol is highly recommended for standard drug discovery workflows due to the stability of the protected boronic acid[2].

Reagents:

-

N-Boc-5-methoxy-1H-indole-2-boronic acid (1.00 equiv, 0.51 mmol)

-

Aryl halide (e.g., 3-bromopyridine) (1.00 equiv, 0.52 mmol)

-

Pd(PPh3)4 (5.0 mol %, 0.024 mmol)

-

Na2CO3 (2.50 equiv, 1.25 mmol)

-

1,4-Dioxane / Deionized Water (4:1 ratio, 5 mL total)

Procedure:

-

Preparation: Charge a Pyrex reaction tube or Schlenk flask with N-Boc-5-methoxy-1H-indole-2-boronic acid, the aryl halide, and Na2CO3.

-

Degassing (Critical Step): Add the 1,4-dioxane and water mixture. Degas the suspension by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

-

Catalyst Addition: Quickly add Pd(PPh3)4 under a positive flow of inert gas. Seal the reaction vessel.

-

Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (e.g., 30 to 55% EtOAc in hexane) to afford the coupled product.

Protocol B: Coupling of Unprotected 5-Methoxy-1H-indole-2-boronic acid (Advanced Method)

This protocol utilizes Buchwald's highly active precatalyst system to outcompete the rapid protodeboronation of the unprotected substrate[1].

Reagents:

-

5-Methoxy-1H-indole-2-boronic acid (1.50 equiv, 0.75 mmol)

-

Aryl halide (1.00 equiv, 0.50 mmol)

-

XPhos Pd G3 precatalyst (1.5 mol %, 0.0075 mmol)

-

K3PO4 (2.00 equiv, 1.00 mmol)

-

1,4-Dioxane / Deionized Water (4:1 ratio, 5 mL total)

Procedure:

-

Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with the aryl halide, 5-methoxy-1H-indole-2-boronic acid, K3PO4, and XPhos Pd G3.

-

Solvent Addition: Add previously degassed (via freeze-pump-thaw) 1,4-dioxane and water. Causality: Unprotected indole-2-boronic acids are highly sensitive; using pre-degassed solvents prevents any oxidative degradation before the catalyst activates.

-

Heating: Seal the vessel and heat to 60 °C (or up to 100 °C for highly unreactive aryl chlorides) for 5–8 hours. The rapid activation of the G3 precatalyst ensures transmetalation occurs faster than hydrolytic cleavage.

-

Workup & Purification: Follow the same extraction and chromatography steps outlined in Protocol A.

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

-

Varga, M., Ortis, F., Del Prado, A., et al. (2025). "Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches for DNA Repair Enzyme OGG1." Journal of Medicinal Chemistry. Available at:[Link][2]

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885. Available at:[Link][1]

Sources

palladium catalysts for 5-methoxyindole-2-boronic acid cross-coupling

Executive Summary

The cross-coupling of 5-methoxyindole-2-boronic acid presents a distinct challenge in medicinal chemistry. While the indole core is ubiquitous in drug discovery, the 2-position boronic acid is notoriously unstable. This instability is exacerbated by the 5-methoxy substituent, a strong electron-donating group (EDG) that accelerates protodeboronation —the rapid hydrolysis of the C–B bond before the catalytic cycle can complete.

This guide moves beyond traditional catalysts (e.g., Pd(PPh₃)₄), which are often too slow to outcompete substrate decomposition. We detail the use of Third- and Fourth-Generation Buchwald Precatalysts (e.g., XPhos Pd G3/G4) and NHC-stabilized systems (Pd-PEPPSI) . These systems ensure rapid oxidative addition and transmetallation under mild conditions, preserving the integrity of the labile boronic acid.

The Mechanistic Challenge: Why This Substrate Fails

To solve the reaction, one must understand the failure mode. Indole-2-boronic acids do not typically decompose via simple hydrolysis; they degrade via an electrophilic substitution pathway.

-

Electronic Activation: The indole C3 position is naturally nucleophilic. The 5-methoxy group pushes electron density into the pyrrole ring, significantly increasing the basicity of C3.

-

The Decomposition Trigger: In the presence of water and base (standard Suzuki conditions), a proton attacks C3.

-

The Collapse: This forms an indolenine intermediate (Wheland intermediate), which eliminates the boronic acid moiety to restore aromaticity, yielding the useless byproduct 5-methoxyindole .

Key Insight: The reaction is a race. The Palladium catalyst must perform oxidative addition (with the electrophile) and transmetallation (with the boronate) faster than the rate of C3-protonation.

Diagram 1: The Kinetic Competition (Mechanism)

Caption: Figure 1. The "Race Against Time." Successful coupling requires a catalyst (Green Path) that consumes the boronic acid faster than the protodeboronation pathway (Red Path) can destroy it.

Catalyst Selection Strategy

The choice of ligand dictates the speed of the catalytic cycle. For this specific substrate, steric bulk and electron richness are non-negotiable.

| Catalyst System | Suitability | Mechanistic Rationale |

| Pd(PPh₃)₄ / Pd(dppf)Cl₂ | Low | Too Slow. Traditional Pd(0) sources often require heating (>80°C) to activate. High heat accelerates protodeboronation exponentially. |

| XPhos Pd G3 / G4 | High | The Gold Standard. The bulky biaryl phosphine (XPhos) facilitates extremely rapid reductive elimination and stabilizes the Pd(0) species. The G3/G4 precatalyst scaffold releases active Pd(0) at room temperature. |

| SPhos Pd G3 | High | Alternative. Similar to XPhos but sometimes better for extremely sterically hindered electrophiles. |

| Pd-PEPPSI-IPr | Medium | The Stabilizer. NHC ligands bind tightly to Pd, preventing catalyst death (blacking out). Useful if the reaction requires long times, but initiation can be slower than Buchwald systems. |

Optimization Matrices

Do not guess conditions. Use these validated matrices to select your solvent and base.

Table 1: Base Selection Guide

Rule: Avoid Hydroxides (NaOH, KOH) which are too aggressive for this substrate.

| Base | pKa (conj.[1] acid) | Recommendation | Context |

| K₃PO₄ (Tribasic) | ~12.3 | Primary Choice | Excellent balance of activation vs. stability. Use 2-3 equivalents. |

| K₂CO₃ | ~10.3 | Secondary Choice | Milder, but can be sluggish with bulky electrophiles. |

| CsF | N/A | Specialist | Use in anhydrous conditions. Fluoride activates the boron without generating significant hydroxide concentration. |

Table 2: Solvent Selection Guide

| Solvent System | Phase | Use Case |

| THF / Water (10:1) | Biphasic | Standard. Good solubility for organics. |

| 1,4-Dioxane / Water (4:1) | Biphasic | Higher boiling point (if 40-50°C is needed). |

| n-Butanol | Monophasic | "Green" Option. The alcohol -OH group can assist in boron activation without adding bulk water. |

| Anhydrous THF | Single | Rescue Mode. Use with CsF or Ag₂O if protodeboronation is >20%. |

Detailed Experimental Protocols

Protocol A: The "Fast & Mild" Standard (Recommended)

Best for: Standard aryl bromides/chlorides coupling with 5-methoxyindole-2-boronic acid.

Reagents:

-

Aryl Halide (1.0 equiv)[2]

-

5-Methoxyindole-2-boronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF (degassed)

Step-by-Step:

-

Charge Solids: In a vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and XPhos Pd G3.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen kills the active catalyst, slowing the rate and allowing deboronation to win.

-

Solvent Addition: Add degassed THF via syringe.

-

Base Addition: Add the degassed 0.5 M K₃PO₄ solution. The biphasic mixture should turn yellow/orange.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Checkpoint: Monitor by LCMS at 30 minutes. If conversion is <20%, warm to 40°C. Do not exceed 50°C.

-

-